(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
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Overview
Description
(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a heterocyclic compound that contains both furan and thiazole ringsThe molecular formula of this compound is C10H12N2OS, and it has a molecular weight of 208.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess diphosphorus pentasulfide in anhydrous toluene. The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium ferricyanide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in a suitable solvent.
Substitution: Various electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the furan ring.
Scientific Research Applications
(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological molecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features.
Imidazole-containing compounds: These compounds also contain nitrogen and sulfur heterocycles and exhibit a range of biological activities.
Uniqueness
(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific combination of furan and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12N2OS |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H12N2OS/c1-8(10-11-4-6-14-10)12-7-9-3-2-5-13-9/h2-6,8,12H,7H2,1H3 |
InChI Key |
ULVKCUDVWIORQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC2=CC=CO2 |
Origin of Product |
United States |
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